Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

Synthetic Chemistry Quality Control Building Block Procurement

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a heterocyclic small molecule (C₁₀H₈N₂O₃, MW 204.18) that simultaneously presents a 2-pyridyl substituent and a methyl ester handle on the isoxazole core. This hybrid architecture confers dual reactivity: the pyridyl nitrogen can coordinate metals or engage in hydrogen-bonding, while the ester serves as a protected carboxylic acid precursor or a point for direct amidation.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 1375064-64-4
Cat. No. B1610465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-Pyridyl)isoxazole-3-carboxylate
CAS1375064-64-4
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O
InChIInChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H
InChIKeyXMNFKVLKFQTJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate (CAS 1375064-64-4): A Bifunctional Heterocyclic Building Block for Kinase-Focused and Neurological Probe Synthesis


Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a heterocyclic small molecule (C₁₀H₈N₂O₃, MW 204.18) that simultaneously presents a 2-pyridyl substituent and a methyl ester handle on the isoxazole core [1]. This hybrid architecture confers dual reactivity: the pyridyl nitrogen can coordinate metals or engage in hydrogen-bonding, while the ester serves as a protected carboxylic acid precursor or a point for direct amidation . Vendors document a minimum purity of 98% (GC) for the parent scaffold, establishing it as a high-fidelity starting material for structure–activity relationship (SAR) campaigns [1]. Patent and research literature position the compound as a key intermediate in the preparation of allosteric kinase inhibitors and neurological disease targets, notably linked to p38 MAP kinase and GABA_A α5 receptor programs [2][3].

Why Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate Cannot Be Trivially Replaced by Other Isoxazole Esters or 4-Pyridyl Positional Isomers in Medicinal Chemistry Campaigns


The 2-pyridyl substituent is not a passive aromatic decoration; it dictates the vector of metal coordination and the geometry of hydrogen-bonding interactions within kinase ATP-binding pockets and allosteric sites [1]. Replacing it with a 4-pyridyl isomer (CAS 1375064-44-0) shifts the nitrogen lone pair orientation away from the catalytic lysine or hinge region, often collapsing inhibitory potency . Similarly, the methyl ester cannot be swapped for a free carboxylic acid without altering membrane permeability, as the computed XLogP3-AA drops from 1.2 (neutral ester) to an ionizable, less permeable species that may fail to reach intracellular targets [1]. Generic isoxazole-3-carboxylate scaffolds lacking the pyridyl moiety exhibit attenuated engagement with kinase pharmacophore models; in a panel of 21 pyridinylisoxazole derivatives, anti-proliferative activity against MCF-7 cells resided exclusively in compounds retaining the heteroaryl substitution, underscoring the non-redundant role of the pyridine ring [1][2].

Quantitative Differentiation of Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate Against Closest Structural Analogs – A Procurement-Relevant Evidence Map


Purity Benchmarking: Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate Offers a 98% (GC) Specification, Outperforming Several Competing Pyridyl Isoxazole Esters Available at 95–97% Purity

The target compound is commercially supplied at a minimum purity of 98% (GC) by AKSci, whereas the 4-pyridyl positional isomer (CAS 1375064-44-0) is frequently listed at 95% purity on vendor datasheets and the 3-pyridyl variant (CAS 1375064-63-3) is offered at 97% . This 1–3% absolute purity differential reduces the burden of pre-synthetic purification and minimizes side-product formation in multi-step sequences where ester hydrolysis or coupling steps can amplify trace impurities.

Synthetic Chemistry Quality Control Building Block Procurement

Hydrogen-Bond Donor Count (0 vs. 1) Confers Superior Permeability Potential Over the Free Carboxylic Acid Analog

PubChem computed properties reveal that Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate possesses zero hydrogen-bond donors (HBD = 0), whereas its hydrolysis product, 5-(2-Pyridyl)isoxazole-3-carboxylic acid (CAS 893638-37-4), contains one HBD [1]. This single-donor difference is a well-established determinant of passive membrane permeability; each additional HBD has been correlated with a roughly 10-fold reduction in Caco-2 permeability across diverse chemotypes. The ester thus functions as a permeability-enabling prodrug motif that can be unmasked intracellularly or in the gut.

Drug Design Physicochemical Profiling Prodrug Strategy

XLogP3-AA of 1.2 Positions the Compound in a CNS-accessible Lipophilicity Window Relative to More Polar and More Lipophilic Isoxazole Analogs

The computed XLogP3-AA value for the target compound is 1.2, placing it within the optimal range (1–3) for CNS drug candidates according to the Wager CNS MPO scoring system [1]. In contrast, 5-(2-pyridyl)isoxazole-3-carboxylic acid carries a substantially lower logP (estimated ≤ 0.5 due to ionization), while 5-phenylisoxazole-3-carboxylate analogs reach XLogP values of ~2.5–3.0, exceeding the CNS-favorable window and increasing the risk of hERG binding and phospholipidosis [1][2]. The 2-pyridyl ester thus strikes a balance that is difficult to achieve with either more polar or more lipophilic replacements.

CNS Drug Discovery Lipophilicity Lead Optimization

Class-Level Anti-Proliferative Validation: Pyridinylisoxazole Derivatives Bearing the 2-Pyridyl Motif Exhibit Micromolar IC₅₀ Values Against MCF-7 Breast Cancer Cells

In a focused library of 21 pyridinylisoxazole derivatives designed from X-ray co-crystal structures of allosteric kinase inhibitors, compounds containing the 5-(2-pyridyl)isoxazole pharmacophore demonstrated potent anti-proliferative activity against MCF-7 human breast cancer cells, with representative IC₅₀ values in the low micromolar range [1]. While the exact IC₅₀ of the methyl ester free base is not isolated in the publication, the SAR data establish that the 2-pyridylisoxazole core is essential for activity; analogs lacking the pyridyl ring or bearing alternative heterocycles showed >10-fold loss of potency. This provides class-level confidence that Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a valid starting point for medicinal chemistry optimization.

Anticancer Activity Kinase Inhibition Phenotypic Screening

Synthetic Tractability: Regioselective One-Pot Cycloaddition Methodology Directly Yields the 5-Substituted-3-carboxylate Regioisomer With Confirmed Structural Fidelity

Jin et al. (2024) demonstrated a one-pot synthesis of 5-substituted isoxazole-3-carboxylic acid methyl esters, including 2-pyridyl derivatives, via regioselective [3+2] cycloaddition of nitrile oxides with methyl propiolate [1]. The method delivers exclusively the 5-substituted regioisomer (confirmed by ¹H NMR and X-ray crystallography on representative examples), contrasting with alternative routes that produce mixtures of 3- and 5-substituted isomers requiring chromatographic separation. For Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate specifically, the pyridyl nitrogen directs electrophilic substitution to the 3-position of the isoxazole, enabling predictable late-stage functionalization via Pd-catalyzed cross-coupling .

Synthetic Methodology Regioselectivity Process Chemistry

Metabolic Liability: The Methyl Ester is a Recognized Prodrug Handle That Can Be Tuned Independently of the Pharmacophore, Unlike Ether-Linked Analogs

The methyl ester of 5-(2-pyridyl)isoxazole-3-carboxylate is susceptible to hydrolysis by ubiquitous esterases, releasing the corresponding carboxylic acid, which itself is reported as a precursor for neurological disease-targeted isoxazoles . This ester-to-acid conversion is a desirable prodrug feature for systemic delivery followed by intracellular trapping of the polar acid metabolite. In contrast, analogs where the ester is replaced by an ether or amide linkage eliminate this controlled metabolic switch, potentially reducing target engagement or prolonging half-life beyond the therapeutic window.

Prodrug Design ADME Esterase Lability

High-Impact Deployment Scenarios for Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate Derived from Quantitative Evidence


Kinase Inhibitor Lead Generation via Regioselective Core Scaffold

The 2-pyridylisoxazole core maps onto the pharmacophore model of allosteric kinase inhibitors validated by X-ray co-crystal structures [1]. At 98% purity and as a single regioisomer, this compound serves as a ready-to-diversify fragment for synthesizing focused libraries targeting p38 MAP kinase, B-Raf, or other kinases with hydrophobic back pockets that accommodate the pyridyl ring. The methyl ester enables parallel amidation with diverse amines to rapidly generate SAR data.

CNS-Penetrant Prodrug Precursor for Neurological Indications

With an XLogP3-AA of 1.2 and zero H-bond donors, the compound resides in the CNS MPO-optimal space [1]. It is directly applicable as a permeability-enabling intermediate in programs targeting GABA_A α5 receptors or other neurological targets cited in patent WO 2019209962 A1 [2]. The ester can be hydrolyzed post-synthesis to yield the active carboxylic acid for in vivo proof-of-concept studies.

Chemical Biology Probe Synthesis for Metal-Chelating Pharmacophores

The 2-pyridyl nitrogen provides a well-defined metal-coordination site (e.g., Fe²⁺, Zn²⁺, Mg²⁺) that can be exploited in the design of metalloenzyme inhibitors (histone deacetylases, matrix metalloproteinases, or phosphodiesterases). The compound's documented participation in Pd-catalyzed cross-coupling reactions [1] further allows late-stage diversification of the pyridyl ring without disturbing the isoxazole ester, enabling the construction of probe molecules with tailored photophysical or affinity handles.

Anticancer SAR Expansion Around the Pyridinylisoxazole Chemotype

Building on the class-level MCF-7 anti-proliferative activity (IC₅₀ in the low micromolar range for 2-pyridylisoxazole derivatives) [1], procurement of this compound enables systematic variation of the ester moiety (hydrolysis to acid, amidation, reduction to alcohol) and the pyridyl ring (halogenation, cross-coupling) to optimize potency and selectivity. The 98% purity specification ensures that observed biological activity can be confidently attributed to the intended structure rather than impurities.

Quote Request

Request a Quote for Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.